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Compound of Interest

Compound Name: YL-109

CAS No.: 36341-25-0

Cat. No.: B1684375

Get Quote

Notice: Information regarding the specific off-target effects of YL-109 is not currently available

in publicly accessible scientific literature. Preclinical safety and toxicology studies, including

comprehensive off-target profiling and kinase screening, are typically conducted by the

manufacturer and may not be publicly disclosed. The information provided below is based on

the known on-target mechanism of YL-109 and general principles of drug discovery to guide

researchers in designing their own investigations into potential off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for YL-109?

A1: YL-109 is an antitumor agent that functions by inducing the expression of the carboxyl

terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase. This induction is mediated

through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2][3] The

upregulation of CHIP has been shown to suppress the growth and metastatic potential of

breast cancer cells.[2][3]

Q2: Are there any publicly available data on the off-target kinase activity of YL-109?
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A2: Based on a comprehensive search of scientific literature, there is no publicly available data

from kinome scans or other broad-spectrum kinase inhibitor profiling assays for YL-109.

Therefore, its kinase selectivity profile is currently unknown.

Q3: What are the potential sources of off-target effects for a molecule like YL-109?

A3: Potential off-target effects of YL-109 could arise from several sources:

Aryl Hydrocarbon Receptor (AhR) Signaling: AhR is a ligand-activated transcription factor

with pleiotropic effects, meaning it can influence a wide range of biological processes.[4]

Activation of AhR can lead to the regulation of genes beyond CHIP, potentially impacting

various signaling pathways.

Benzothiazole Scaffold: YL-109 contains a benzothiazole core structure. Compounds with

this scaffold have been reported to interact with a variety of biological targets, including

different kinases and enzymes.[5][6][7]

CHIP E3 Ubiquitin Ligase Modulation: While induction of CHIP is the intended on-target

effect, alterations in the ubiquitin-proteasome system can have broad, systemic

consequences. CHIP itself has multiple substrate proteins, and its overexpression could lead

to the degradation of proteins other than the intended cancer-related targets.[1][8][9]

Troubleshooting Unexplained Experimental Results
If you are observing unexpected phenotypes or data in your experiments with YL-109 that

cannot be explained by its known on-target activity, consider the following troubleshooting

steps to investigate potential off-target effects.

Issue: Unexpected Cell Viability/Toxicity in a New Cell Line
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Potential Cause Troubleshooting/Experimental Suggestion

Cell-line specific AhR expression/activity

- Quantify AhR mRNA and protein levels in your

cell line. - Perform a luciferase reporter assay

using an AhR-responsive element to confirm YL-

109-mediated AhR activation.

Off-target kinase inhibition

- Perform a broad-spectrum kinase inhibitor

profiling assay (e.g., KINOMEscan®,

Kinobeads®) with YL-109 to identify potential

off-target kinases.[10][11][12]

Unintended pathway modulation

- Perform RNA-sequencing or proteomic

analysis on cells treated with YL-109 versus a

vehicle control to identify differentially expressed

genes or proteins.

Issue: Discrepancy between in vitro and in vivo results

Potential Cause Troubleshooting/Experimental Suggestion

Metabolic activation/inactivation of YL-109

- Analyze the metabolic stability of YL-109 in

liver microsomes. - Identify potential metabolites

using LC-MS/MS and test their activity in vitro.

Off-target effects in other tissues

- Conduct preliminary toxicity studies in animal

models, including histopathological analysis of

major organs.

Experimental Protocols for Investigating Off-Target
Effects
The following are generalized protocols that can be adapted to investigate the off-target profile

of YL-109.

Protocol 1: Kinase Selectivity Profiling (Outsourcing)
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Given the specialized nature of kinome scanning, it is recommended to utilize a commercial

service.

Objective: To identify potential off-target kinases of YL-109.

Methodology:

Select a Service Provider: Choose a reputable contract research organization (CRO) that

offers kinase profiling services (e.g., DiscoverX KINOMEscan®, Eurofins KinaseProfiler™,

Reaction Biology Corporation Kinase Screening).

Compound Submission: Synthesize and provide a high-purity sample of YL-109 to the CRO

according to their submission guidelines.

Assay Format Selection: Opt for a comprehensive binding assay (e.g., competition binding

assay) against a large panel of human kinases (typically >400). Select a concentration for

screening, typically 1 µM, to identify initial hits.

Data Analysis: The service provider will report the results as percent inhibition or Kd values

for each kinase. Analyze the data to identify kinases that show significant binding to YL-109.

Follow-up: For any identified hits, perform secondary validation assays, such as in vitro

enzymatic assays, to confirm inhibitory activity and determine IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To identify direct protein targets of YL-109 in a cellular context.

Methodology:

Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells

with YL-109 at the desired concentration or a vehicle control for a specified time.

Harvest and Lysis: Harvest the cells and lyse them using a suitable buffer to obtain a total

cell lysate.

Heat Challenge: Aliquot the lysate into separate PCR tubes. Heat the aliquots across a

range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
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Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates to pellet the

denatured, aggregated proteins. Collect the supernatant containing the soluble proteins.

Protein Quantification and Analysis: Quantify the amount of a specific protein of interest in

the soluble fraction using Western blotting or quantify global changes using mass

spectrometry (MS-CETSA®). A target protein bound to YL-109 will be stabilized and remain

soluble at higher temperatures compared to the unbound protein.

Visualizing Potential Off-Target Mechanisms
The following diagrams illustrate the known on-target pathway and a conceptual workflow for

identifying off-target effects.
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Caption: On-target signaling pathway of YL-109.
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Caption: Experimental workflow for identifying off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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